

An In-depth Technical Guide to the Molecular Structure of Dihydroquinidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Dihydroquinidine**

Cat. No.: **B8771983**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of **dihydroquinidine**, a cinchona alkaloid widely utilized in asymmetric synthesis and of interest for its pharmacological properties. This document details the stereochemical configuration, key functional groups, and three-dimensional arrangement of atoms as determined by advanced analytical techniques. Quantitative data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for these structural elucidation methods are also provided. Visualizations are included to illustrate the structural relationships and applications of **dihydroquinidine**.

Introduction

Dihydroquinidine, also known as hydroquinidine, is a diastereomer of dihydroquinine and closely related to quinidine.^{[1][2]} It belongs to the cinchona alkaloid family, compounds renowned for their medicinal properties and applications as chiral catalysts.^[3] The key structural difference between quinidine and **dihydroquinidine** is the hydrogenation of the vinyl group to an ethyl group, which influences its chemical reactivity and physical properties while retaining the core stereochemistry.^[3] This guide serves as a detailed reference for the molecular architecture of **dihydroquinidine**, providing foundational knowledge for its application in drug design, catalysis, and pharmacological studies.

Molecular Structure and Stereochemistry

The molecular formula of **dihydroquinidine** is $C_{20}H_{26}N_2O_2$.^[4] Its systematic IUPAC name is (S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol.^[4] The structure consists of a methoxy-substituted quinoline ring linked to a quinuclidine bicyclic system via a hydroxymethylene bridge.

The molecule possesses several chiral centers, leading to its stereospecific properties. The absolute configuration is crucial for its efficacy as a chiral ligand in asymmetric synthesis, such as in Sharpless asymmetric dihydroxylation.^[2]

Key Functional Groups:

- Quinoline Ring: A bicyclic aromatic heterocycle containing nitrogen, substituted with a methoxy group.
- Quinuclidine Ring: A bicyclic saturated amine.
- Hydroxyl Group: Attached to the methylene bridge connecting the two ring systems. This group is a key site for hydrogen bonding and derivatization.
- Methoxy Group: An electron-donating group on the quinoline ring.
- Tertiary Amines: Located within the quinuclidine ring system.

Experimental Data

The precise three-dimensional structure of **dihydroquinidine** has been elucidated through various spectroscopic and crystallographic techniques.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive data on the solid-state conformation of **dihydroquinidine**, including precise bond lengths, bond angles, and torsion angles. The crystal structure of **dihydroquinidine** is available in the Cambridge Structural Database (CSD) under the identifier 887482.^[5]

Table 1: Selected Bond Lengths for **Dihydroquinidine**

Atom 1	Atom 2	Bond Length (Å)
O1	C9	1.425
N1	C2	1.481
N1	C6	1.478
N1	C8	1.492
C4	C9	1.532
C7'	C8'	1.365
O2'	C6'	1.368

Table 2: Selected Bond Angles for **Dihydroquinidine**

Atom 1	Atom 2	Atom 3	Bond Angle (°)
C2	N1	C6	108.9
C2	N1	C8	110.5
C6	N1	C8	109.8
O1	C9	C4	110.7
N1	C8	C7	110.2

Table 3: Selected Torsion Angles for **Dihydroquinidine**

Atom 1	Atom 2	Atom 3	Atom 4	Torsion Angle (°)
C3	C4	C9	O1	-65.8
C5	C4	C9	C4'	178.2
N1	C8	C7	C2	-60.1

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for confirming the connectivity and chemical environment of atoms in **Dihydroquinidine**.

Table 4: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for **Dihydroquinidine**

Proton	Chemical Shift (ppm)	Multiplicity	J (Hz)
H-2'	8.74	d	4.6
H-3'	7.39	d	2.6
H-5'	7.98	d	9.2
H-7'	7.62	dd	9.2, 2.6
H-8'	8.89	d	8.5
H-9	5.58	d	4.0
OMe	3.96	s	-
H-11	1.35	t	7.3

Note: Data presented is a compilation from typical spectra and may vary slightly based on solvent and experimental conditions.

Table 5: ¹³C NMR Chemical Shifts (δ) for **Dihydroquinidine**

Carbon	Chemical Shift (ppm)
C-2	59.8
C-6	49.7
C-8	60.4
C-9	71.8
C-2'	150.1
C-4'	144.2
C-6'	157.8
C-10'	147.5
OMe	55.7

Note: Data presented is a compilation from typical spectra and may vary slightly based on solvent and experimental conditions.

Mass Spectrometry

Mass spectrometry provides information on the molecular weight and fragmentation pattern of **dihydroquinidine**, aiding in its identification and structural confirmation.

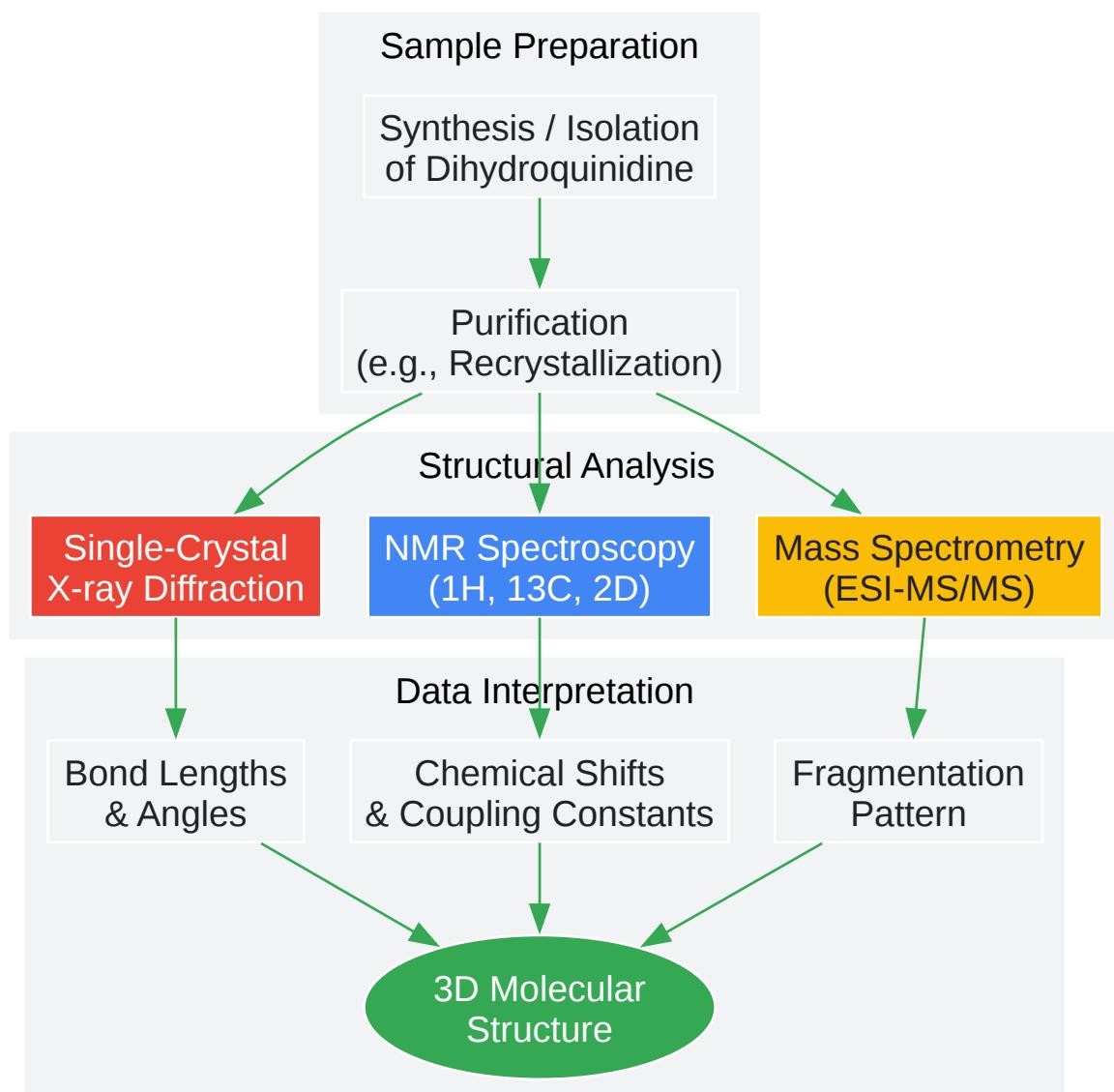
Table 6: Key Mass Spectrometry Data for **Dihydroquinidine**

Parameter	Value
Molecular Formula	C ₂₀ H ₂₆ N ₂ O ₂
Exact Mass	326.1994 g/mol
[M+H] ⁺	327.2067
Key Fragment Ions (m/z)	309, 186, 160, 138

Experimental Protocols

Single-Crystal X-ray Diffraction

- Crystal Growth: Single crystals of **dihydroquinidine** suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in a suitable solvent such as ethanol or acetone.
- Data Collection: A selected crystal is mounted on a goniometer head and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[\[6\]](#)
- Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined using full-matrix least-squares on F^2 . Hydrogen atoms are typically placed in calculated positions and refined using a riding model.


NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **dihydroquinidine** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.
- ^1H NMR Spectroscopy: The ^1H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8 to 16 scans are accumulated for a good signal-to-noise ratio.[\[7\]](#)
- ^{13}C NMR Spectroscopy: The ^{13}C NMR spectrum is acquired on the same instrument. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required. Proton decoupling is used to simplify the spectrum to single lines for each carbon.
- 2D NMR Spectroscopy: To aid in the complete assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

Mass Spectrometry

- Sample Introduction: A dilute solution of **dihydroquinidine** in a suitable solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC).
- Ionization: Electrospray ionization (ESI) is a common method for generating ions of **dihydroquinidine**, typically producing the protonated molecule $[M+H]^+$.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole, time-of-flight).
- Fragmentation Analysis (MS/MS): To study the fragmentation pattern, the $[M+H]^+$ ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed to elucidate the fragmentation pathways.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. ¹H and ¹³C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3) - Magritek [magritek.com]
- 3. Dihydroquinidine (DHQD) - Buchler GmbH [buchler-gmbh.com]
- 4. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Hydroquinidine | C₂₀H₂₆N₂O₂ | CID 91503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure of Dihydroquinidine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8771983#molecular-structure-of-dihydroquinidine\]](https://www.benchchem.com/product/b8771983#molecular-structure-of-dihydroquinidine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com